molecular formula C15H17ClN2O2 B4395468 N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B4395468
M. Wt: 292.76 g/mol
InChI Key: XZOJOQVGBUFXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in the field of oncology due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide works by inhibiting the activity of Polo-like kinase 4 (PLK4), a protein that plays a critical role in centriole duplication and cell division. By inhibiting PLK4, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide disrupts the normal cell cycle and leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one of the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the study of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. One area of research is the development of more potent and selective PLK4 inhibitors that can overcome the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. Another area of research is the investigation of the mechanisms underlying the synergistic effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide with other chemotherapy drugs. Finally, the clinical development of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide and its potential use in combination therapy with other chemotherapy drugs is an important area of future research.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been studied extensively in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h3-4,8-9,14,18H,1-2,5-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOJOQVGBUFXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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